molecular formula C14H11ClO3 B5594277 2-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone

2-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No.: B5594277
M. Wt: 262.69 g/mol
InChI Key: WAICHCBIEYJZRM-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is a high-purity small molecule of interest in synthetic organic chemistry and pharmaceutical research. This compound features a chlorophenyl group and a dihydroxyphenyl group linked by an ethanone bridge, presenting a structure with potential for further chemical modification. With a molecular formula of C 14 H 11 ClO 3 and an exact mass of 262.0400 g/mol , it serves as a potential building block for the synthesis of more complex molecules. Its structural analogs have been cited in chemical databases, indicating its relevance in exploratory research and development . Researchers value this compound for its molecular architecture, which may be utilized in constructing compound libraries for biological screening or in materials science research. It is strictly for use in a controlled laboratory environment by qualified personnel. This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-4-2-1-3-9(12)7-13(17)11-6-5-10(16)8-14(11)18/h1-6,8,16,18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAICHCBIEYJZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=C(C=C(C=C2)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance and Research Context of the 2 2 Chlorophenyl 1 2,4 Dihydroxyphenyl Ethanone Scaffold

The core structure of 2-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, known as a deoxybenzoin (B349326) scaffold, is a key pharmacophore in medicinal chemistry. Deoxybenzoins are precursors in the synthesis of isoflavones and exhibit a range of biological activities themselves. The presence of hydroxyl groups on one of the phenyl rings and a halogen on the other are common features in synthetic derivatives designed to modulate these activities.

Research into substituted deoxybenzoins has revealed a variety of potential therapeutic applications. For instance, various polyphenolic deoxybenzoin derivatives have been synthesized and evaluated for their antioxidant properties. nih.gov These compounds have shown efficacy in scavenging free radicals, which is a key factor in mitigating oxidative stress implicated in numerous chronic diseases. nih.gov

Furthermore, the deoxybenzoin scaffold has been explored for its anti-inflammatory and immunosuppressive potential. Studies on certain deoxybenzoin derivatives have indicated inhibitory effects on inflammatory pathways. nih.gov For example, some have been investigated as inhibitors of enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis in bacteria, and have also shown an ability to reduce the production of inflammatory mediators like interleukin-8. nih.gov A series of novel deoxybenzoins were synthesized and evaluated for their immunosuppressive activity, with some compounds showing potent inhibition of T-cell proliferation and the ability to induce apoptosis in activated lymph node cells. nih.gov

The general biological activities observed in the deoxybenzoin class are summarized in the table below. It is important to note that these are general findings for the scaffold, and specific activities for this compound would require dedicated investigation.

Biological Activity InvestigatedResearch Focus
AntioxidantScavenging of free radicals, inhibition of lipid peroxidation. nih.gov
Anti-inflammatoryInhibition of inflammatory enzymes and mediators. nih.gov
ImmunosuppressiveInhibition of T-cell proliferation, induction of apoptosis in immune cells. nih.gov
Tyrosinase InhibitionPotential applications in cosmetics and as industrial antioxidants. nih.gov

Derivatives and Analogues of 2 2 Chlorophenyl 1 2,4 Dihydroxyphenyl Ethanone: Synthesis and Structural Diversification

Design Principles for Structural Modification of the 2-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone Core

The structural modification of the this compound core is guided by established structure-activity relationship (SAR) principles for deoxybenzoins. These principles are derived from studies on their biological effects, such as antioxidant and vasodilatory activities. orientjchem.orgscispace.com

A crucial element of the core structure is the 2,4-dihydroxyphenyl moiety (Ring A). Research has consistently shown that the 2,4-dihydroxylation pattern is a key pharmacophore, essential for significant biological activity. orientjchem.orgscispace.com For instance, in studies on the vascular relaxing effects of deoxybenzoins, the 2,4-dihydroxydeoxybenzoin structure was identified as a potent pharmacophore. orientjchem.orgscispace.com

Modifications on the second phenyl ring (Ring B), in this case, the 2-chlorophenyl group, also play a critical role in modulating activity. The nature, position, and number of substituents on this ring can significantly influence the compound's efficacy. SAR studies on deoxybenzoins have established a preferential order for substitutions on Ring B to maximize certain biological effects. For vascular relaxing activity, the order of preference for para-substituents was found to be H ≥ p-OMe > p-OH. orientjchem.orgscispace.com This indicates that while the unsubstituted phenyl ring is effective, a methoxy group at the para-position is also highly favorable, more so than a hydroxyl group. The presence of the ortho-chloro substituent in the parent compound represents a specific modification, and its influence is a key aspect of its unique chemical character.

Therefore, the primary design principles for modifying this core involve:

Preservation of the 2,4-dihydroxy pattern on Ring A to maintain the fundamental pharmacophore.

Systematic substitution on Ring B (the chlorophenyl ring) with various electron-donating or electron-withdrawing groups at different positions (ortho, meta, para) to optimize biological activity.

Alteration of the ethylene bridge connecting the two phenyl rings, which can lead to the formation of different classes of compounds, such as chalcones, thereby expanding the structural diversity and biological scope.

Synthesis of Chalcone Derivatives from this compound Precursors

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key intermediates in the synthesis of various flavonoids and other heterocyclic compounds. They are biosynthetically related to deoxybenzoins and can be readily synthesized from the same precursors. The synthesis of chalcone derivatives related to this compound starts with its acetophenone (B1666503) precursor, 2',4'-dihydroxyacetophenone.

The most common and established method for synthesizing these chalcones is the Claisen-Schmidt condensation . scispace.comsemanticscholar.orgaip.org This reaction involves the base- or acid-catalyzed aldol condensation of an acetophenone with an aromatic aldehyde. semanticscholar.orgaip.org In this context, 2',4'-dihydroxyacetophenone is reacted with a variety of substituted benzaldehydes to yield a diverse library of 2',4'-dihydroxychalcones.

Base-Catalyzed Synthesis: A mixture of 2',4'-dihydroxyacetophenone and a substituted benzaldehyde is treated with a strong base, typically an aqueous or alcoholic solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). sciencescholar.us The reaction is usually carried out at room temperature with stirring. nih.gov The base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable α,β-unsaturated ketone system of the chalcone.

Acid-Catalyzed Synthesis: Alternatively, the condensation can be performed under acidic conditions. A common method involves using a catalytic system like thionyl chloride (SOCl₂) in ethanol, which generates HCl in situ. semanticscholar.org Other acid catalysts such as gaseous HCl, BF₃, or p-toluenesulfonic acid can also be employed. semanticscholar.org

The general synthetic scheme is depicted below:

Scheme 1: General synthesis of 2',4'-dihydroxychalcone derivatives via Claisen-Schmidt condensation.

The versatility of the Claisen-Schmidt condensation allows for the introduction of a wide array of substituents on the B-ring of the chalcone by selecting the appropriately substituted benzaldehyde. This structural diversity is crucial for generating libraries of compounds for biological screening and developing structure-activity relationships.

Formation of Heterocyclic Scaffolds Utilizing this compound

The chalcone derivatives synthesized from 2',4'-dihydroxyacetophenone are exceptionally useful synthons for constructing a variety of five- and six-membered heterocyclic rings. The α,β-unsaturated carbonyl moiety within the chalcone structure is a key electrophilic site that readily participates in cyclocondensation reactions with various binucleophilic reagents.

Pyrazoles and their dihydro-analogs, pyrazolines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are widely recognized for their diverse pharmacological properties. The synthesis of these heterocycles from chalcone precursors is a well-established and efficient process.

The reaction involves the cyclocondensation of a 2',4'-dihydroxychalcone derivative with hydrazine hydrate (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine). nih.gov The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol or acetic acid. researchgate.net

The mechanism proceeds through an initial Michael addition of one of the nitrogen atoms of hydrazine to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration to form the stable heterocyclic ring. ekb.eg When hydrazine hydrate is used in an acidic medium like acetic acid, it often leads to the formation of N-acetyl pyrazoline derivatives. researchgate.net

Scheme 2: General synthesis of pyrazoline derivatives from 2',4'-dihydroxychalcones.

The specific reaction conditions can influence whether the final product is a pyrazoline (dihydropyrazole) or a fully aromatic pyrazole. Often, the pyrazoline is the initial product, which can then be oxidized to the corresponding pyrazole if desired.

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. Their synthesis from chalcones involves a cyclocondensation reaction with hydroxylamine hydrochloride (NH₂OH·HCl). semanticscholar.orgekb.eg

This reaction is typically performed by refluxing the 2',4'-dihydroxychalcone and hydroxylamine hydrochloride in a solvent like ethanol. orientjchem.orgsemanticscholar.org A base, such as sodium acetate, potassium hydroxide (KOH), or sodium hydroxide (NaOH), is often added to neutralize the hydrochloride and generate free hydroxylamine, which then acts as the nucleophile. orientjchem.orgekb.eg

The reaction mechanism is analogous to pyrazole formation. It begins with the nucleophilic attack of the hydroxylamine on the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the isoxazoline (dihydroisoxazole) ring. nih.gov

Scheme 3: General synthesis of isoxazoline derivatives from 2',4'-dihydroxychalcones.

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids and possess a wide range of biological activities. Chalcones serve as versatile three-carbon synthons for the construction of the pyrimidine ring.

The synthesis involves the reaction of a 2',4'-dihydroxychalcone with a compound containing an N-C-N fragment, such as urea (H₂NCONH₂), thiourea (H₂NCSNH₂), or guanidine hydrochloride (H₂NC(NH)NH₂·HCl). orientjchem.orgaip.org The reaction is typically carried out under basic conditions, for example, by refluxing the reactants in an alcoholic solution of potassium hydroxide or sodium hydroxide. orientjchem.org

The mechanism involves a Michael addition of the nucleophilic nitrogen to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration. The use of urea leads to pyrimidin-2(1H)-one derivatives, thiourea yields pyrimidine-2(1H)-thione derivatives, and guanidine results in 2-aminopyrimidine derivatives. orientjchem.org

Scheme 4: General synthesis of pyrimidine derivatives from 2',4'-dihydroxychalcones.

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. The synthesis of triazole rings directly from the chalcone backbone is more complex than for the previously mentioned heterocycles and often involves multi-step strategies or the use of pre-functionalized chalcones.

One common approach involves the reaction of chalcones with thiosemicarbazide (H₂NNHCSNH₂). This reaction, typically conducted in an alkaline medium like ethanolic NaOH, initially forms a chalcone thiosemicarbazone. ekb.egasianpubs.org These thiosemicarbazone intermediates can then be oxidatively cyclized to form aminothiadiazines or undergo other transformations that can lead to triazole-containing scaffolds. While this reaction primarily yields pyrazoline-1-carbothioamides, these intermediates are valuable for further heterocyclic synthesis. ekb.eg

A more direct and modern approach to synthesizing chalcone-triazole hybrids involves "click chemistry." nih.gov In this strategy, either the acetophenone or the aldehyde precursor is first modified to contain an azide or an alkyne group. After the Claisen-Schmidt condensation to form the chalcone, the resulting azide- or alkyne-functionalized chalcone undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a corresponding alkyne or azide partner to form the 1,2,3-triazole ring. nih.govtandfonline.com This method is highly efficient and allows for the modular assembly of complex chalcone-triazole conjugates.

Scheme 5: Synthesis of a 1,2,3-triazole-chalcone hybrid via click chemistry.

This modular approach provides a powerful tool for creating diverse libraries of triazole-containing chalcone derivatives for biological evaluation.

Other Nitrogen-Containing Heterocycles

The structural framework of this compound, specifically its chalcone analogues, serves as a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. derpharmachemica.comacs.org Chalcones, or 1,3-diaryl-2-propen-1-ones, possess an α,β-unsaturated carbonyl system that is highly reactive and amenable to cyclization reactions with various binucleophiles. echemcom.com This reactivity allows for the construction of diverse heterocyclic systems, including pyrimidines and benzodiazepines, which are of significant interest in medicinal chemistry. derpharmachemica.comderpharmachemica.com

Pyrimidines: Pyrimidine derivatives can be synthesized from chalcone precursors through condensation reactions with compounds containing an N-C-N skeleton, such as urea, thiourea, or guanidine hydrochloride. derpharmachemica.comsemanticscholar.org The reaction typically proceeds by refluxing the chalcone with the respective reagent in an alkaline medium, often an ethanolic potassium hydroxide solution. semanticscholar.org This cyclocondensation reaction leads to the formation of various substituted pyrimidines, including 2-oxo-pyrimidines, 2-thioxo-pyrimidines, and 2-amino-pyrimidines, depending on the reagent used (urea, thiourea, or guanidine, respectively). derpharmachemica.comimpactfactor.org These pyrimidine derivatives are recognized for a broad spectrum of biological activities, including antitubercular, antioxidant, antibacterial, and anti-inflammatory properties. derpharmachemica.com

Benzodiazepines: Another important class of heterocycles synthesized from chalcone analogues are 1,5-benzodiazepines. derpharmachemica.com These seven-membered heterocyclic compounds are generally prepared by the cyclocondensation of chalcones with o-phenylenediamine. jocpr.comsapub.org The reaction can be carried out under various conditions, including conventional heating in a solvent like ethanol with a catalytic amount of piperidine or acetic acid, or through microwave-assisted methods which often result in shorter reaction times and improved yields. derpharmachemica.comsemanticscholar.org The resulting benzodiazepine derivatives are widely studied due to their diverse pharmacological applications, including as psychotropic, anti-inflammatory, and anticancer agents. derpharmachemica.com

The synthesis of these heterocycles from chalcone analogues of this compound demonstrates the structural diversification achievable from this core scaffold.

Table 1: Synthesis of Nitrogen-Containing Heterocycles from Chalcone Analogues This table is interactive. You can sort and filter the data.

Heterocycle Class Reagents Key Reaction Type Potential Biological Activities
Pyrimidines Urea, Thiourea, Guanidine Hydrochloride Cyclocondensation Antitubercular, Antioxidant, Anti-inflammatory, Antibacterial derpharmachemica.comderpharmachemica.com
Benzodiazepines o-Phenylenediamine Cyclocondensation Anticonvulsant, Anti-inflammatory, Anticancer, Antimicrobial derpharmachemica.comsapub.org
Pyrazoles Hydrazine Hydrate, Phenylhydrazine Cyclocondensation Antimicrobial, Anticancer, Antifungal, Anti-inflammatory eurekaselect.combenthamscience.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For analogues of this compound, particularly those derived from related chalcones and their heterocyclic derivatives, SAR studies provide critical insights into how specific structural modifications influence biological activity.

The core chalcone scaffold consists of two aromatic rings (A and B) connected by an α,β-unsaturated carbonyl system. The nature, number, and position of substituents on both rings, as well as the modifications of the propenone linker, play a crucial role in determining the pharmacological profile of the compounds. nih.gov

Key SAR findings for different classes of analogues include:

Chalcone Analogues : The substitution pattern on the aromatic rings significantly impacts antimicrobial activity. For instance, some studies have shown that substituting an electron-donating group (like -OCH₃) for an electron-withdrawing group (like -Cl) at the 2-position of one of the phenyl rings was favorable for antibacterial and antifungal activities. nih.gov Chalcones have generally exhibited potent antibacterial and antioxidant activities, while their dihydropyrazole derivatives have demonstrated notable antifungal and anticancer properties. semanticscholar.org

Pyrazole and Isoxazole Analogues : The conversion of the chalcone's propenone linker into a five-membered heterocycle like pyrazole or isoxazole leads to compounds with distinct biological profiles. nih.gov

Pyrazoles/Pyrazolines : Dihydropyrazole derivatives have shown remarkable antifungal and anticancer activities. nih.gov Specifically, pyrazoline derivatives bearing a benzenesulfonamide group have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, indicating potent anti-inflammatory activity with potentially reduced gastrointestinal side effects. jst.go.jp

Isoxazoles : Chalcone-derived isoxazoles have been evaluated for a range of activities. The presence of a hydroxyl group can act as a hydrogen-bonding domain, potentially enhancing biological interactions. nveo.org The type and position of substituents on the phenyl rings attached to the isoxazole core are critical for activity. nih.gov

Pyrimidine Analogues : For pyrimidine derivatives synthesized from chalcones, the substituents inherited from the chalcone precursor are key determinants of efficacy. For example, a 2-amino pyrimidine analogue featuring a 4-fluoro substitution on the phenyl ring was found to exhibit excellent antitubercular activity, along with good anti-inflammatory and antioxidant effects. derpharmachemica.com This suggests that electron-withdrawing groups on the aryl moiety can enhance certain biological activities.

These studies underscore the importance of systematic structural modification to develop analogues with enhanced potency and selectivity for various therapeutic targets.

Table 2: Structure-Activity Relationship (SAR) Summary for Analogues This table is interactive. You can sort and filter the data.

Compound Class Structural Feature Influence on Biological Activity Example Activity
Chalcones Electron-donating group at 2-position of phenyl ring Favorable for antimicrobial activity nih.gov Antibacterial, Antifungal
Dihydropyrazoles Conversion from chalcone Enhanced antifungal and anticancer activity semanticscholar.org Antifungal, Anticancer
Pyrazolines Benzenesulfonamide group Selective COX-2 inhibition jst.go.jp Anti-inflammatory
Pyrimidines 4-fluoro substitution on phenyl ring Excellent antitubercular activity derpharmachemica.com Antitubercular

Advanced Spectroscopic and Structural Characterization of 2 2 Chlorophenyl 1 2,4 Dihydroxyphenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Analysis

¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons in the 2-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone molecule. A hypothetical spectrum would be analyzed for:

Chemical Shifts (δ): The position of signals, measured in parts per million (ppm), would indicate the electronic environment of each proton. Protons on the aromatic rings would appear in the downfield region (typically 6.5-8.0 ppm), while the methylene (B1212753) (-CH₂-) protons connecting the two rings would appear further upfield. The hydroxyl (-OH) protons would likely appear as broad singlets.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the presence of the correct number of protons in each part of the molecule.

Spin-Spin Splitting (Coupling): The splitting pattern of each signal (e.g., singlet, doublet, triplet) would provide information about the number of adjacent protons, helping to establish the substitution patterns on both the 2-chlorophenyl and 2,4-dihydroxyphenyl rings.

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For the target compound, this analysis would identify:

Number of Signals: The total number of distinct carbon signals would indicate the molecular symmetry.

Chemical Shifts (δ): The chemical shift of each carbon atom would indicate its type (e.g., aromatic, aliphatic, carbonyl). The carbonyl carbon (C=O) would be the most downfield signal (typically >190 ppm). Aromatic carbons would resonate in the 110-165 ppm range, while the methylene bridge carbon would be found in the aliphatic region.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. Techniques like COSY (Correlation Spectroscopy) would show correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, confirming how the different fragments of the molecule are connected.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular weight of this compound with very high precision. This precise mass measurement allows for the determination of the elemental formula (e.g., C₁₄H₁₁ClO₃), confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique could be used to analyze the purity of a sample of this compound. The mass spectrometer would generate a fragmentation pattern for the eluted compound. This pattern, or "mass spectrum," serves as a molecular fingerprint and can be compared to spectral libraries for identification. The fragmentation would likely involve cleavage at the bonds adjacent to the carbonyl group, providing structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of this compound, LC is employed to separate the compound from impurities or from a complex matrix. High-Performance Liquid Chromatography (HPLC) is the standard method used for this purpose. chemimpex.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the analyte molecules in the liquid phase. These ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of the compound. For a related compound, 2-(4-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone (B96499), analysis was performed using an Agilent 1200 RRLC paired with an Agilent 6520 QTOF (Quadrupole Time-of-Flight) mass spectrometer in positive ionization mode. nih.gov This type of high-resolution mass spectrometry provides highly accurate mass measurements, which aids in confirming the elemental composition of the parent molecule and its fragments.

Tandem mass spectrometry (MS/MS) can further be used to fragment the molecular ion, providing structural information that helps to confirm the identity of the compound. longdom.org The fragmentation pattern serves as a fingerprint for the molecule.

Table 1: Representative LC-MS Parameters for Analysis of Related Dihydroxyphenyl Ethanone (B97240) Derivatives

Parameter Specification
Chromatography System Agilent 1200 RRLC or similar
Column C8 or C18 reversed-phase column
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
Mass Analyzer Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ)

| Collision Energy | 10-40 eV (for MS/MS fragmentation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the functional groups and electronic transitions within a molecule, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in this compound. The molecule's structure contains several key groups that give rise to characteristic absorption bands in the IR spectrum. Analysis of related chlorinated and hydroxylated acetophenones reveals expected vibrational frequencies. nih.govjocpr.com A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl groups. nih.gov A strong absorption peak typically appears around 1640-1680 cm⁻¹ due to the C=O (carbonyl) stretching of the ketone. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration can be expected in the fingerprint region, typically around 800-600 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretching, broad 3400 - 3200
Aromatic C-H Stretching 3100 - 3000
Ketone C=O Stretching 1680 - 1640
Aromatic C=C Stretching 1600 - 1450
C-O Stretching 1260 - 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with its aromatic rings and carbonyl group. For the related compound 1-(2,4-dihydroxyphenyl)ethanone, characteristic absorption maxima are observed in its UV-Vis spectrum. nist.gov The presence of hydroxyl and chloro substituents on the aromatic rings will influence the position and intensity of these absorption bands (λmax). The analysis of similar chalcones has been performed by scanning in solvents like tetrahydrofuran (B95107) (THF). icm.edu.pl

Table 3: Expected UV-Vis Absorption Data

Electronic Transition Chromophore Expected λmax (nm)
π → π* Aromatic rings ~250 - 290

X-ray Diffraction (XRD) for Crystal Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing unambiguous confirmation of the molecular structure. For related compounds like 2-chloro-1-(3-hydroxyphenyl)ethanone, XRD analysis has shown the molecule to be nearly planar. nih.govresearchgate.net

In a typical XRD study of this compound, suitable single crystals would be grown, and diffraction data collected. The analysis of this data would yield key crystallographic parameters, including the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. nih.gov Furthermore, the analysis reveals details about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl groups, which dictate the packing of molecules within the crystal lattice. researchgate.net

Table 4: Representative Crystallographic Data for a Related Acetophenone (B1666503) Derivative (1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone) nih.gov

Parameter Value
Chemical Formula C₁₂H₁₅ClO₃
Crystal System Triclinic
Space Group P-1
a (Å) 5.2750 (4)
b (Å) 9.8941 (10)
c (Å) 11.6529 (12)
α (°) 99.735 (2)
β (°) 98.242 (1)
γ (°) 92.248 (1)
Volume (ų) 591.97 (10)

| Z | 2 |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are key methods for assessing the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information on the thermal stability of the compound. For many organic compounds, the analysis shows thermal stability up to a certain temperature, followed by one or more decomposition steps at higher temperatures. nih.gov A TGA thermogram for this compound would establish its decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs. researchgate.net The curve would indicate the temperature ranges over which decomposition occurs and the percentage of mass lost at each stage, offering insights into the decomposition pathway.

Differential Thermal Analysis (DTA)

DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. scribd.com The DTA curve reveals thermal events such as phase transitions, melting, and decomposition. An endothermic peak on the DTA thermogram would indicate the melting point of this compound. Exothermic or endothermic peaks at higher temperatures would correspond to the decomposition processes observed in the TGA curve. scribd.com

Table 5: Summary of Expected Thermal Analysis Data

Analysis Type Information Obtained Expected Results
TGA Thermal stability, decomposition pattern Stable up to a specific temperature, followed by mass loss due to decomposition.

| DTA | Melting point, phase transitions, decomposition events | An endothermic peak at the melting point; additional endothermic or exothermic peaks corresponding to decomposition. |

Elemental Analysis and Chromatographic Purity Assessment

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula to verify the compound's elemental composition. For this compound (C₁₄H₁₁ClO₃), the theoretical composition provides a benchmark for experimental results.

Table 6: Theoretical Elemental Composition of C₁₄H₁₁ClO₃

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.011 14 168.154 64.00
Hydrogen (H) 1.008 11 11.088 4.22
Chlorine (Cl) 35.453 1 35.453 13.49
Oxygen (O) 15.999 3 47.997 18.28

| Total | | | 262.692 | 100.00 |

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds. A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The compound is separated from any impurities on a chromatographic column, and a detector (typically UV-Vis) measures the response. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For commercial batches of the related compound 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (B94177), purities of ≥ 99% as determined by HPLC are reported. chemimpex.com

Computational and Theoretical Chemistry Studies on 2 2 Chlorophenyl 1 2,4 Dihydroxyphenyl Ethanone

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nanobioletters.com DFT has become a primary tool for predicting molecular properties due to its favorable balance between accuracy and computational cost. nanobioletters.comnih.gov For 2-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, DFT calculations, often employing the B3LYP functional with basis sets like 6-311G(d,p) or cc-pVDZ, provide fundamental insights into its molecular characteristics. nanobioletters.comacadpubl.eumdpi.com

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule. Geometry optimization calculations using DFT find the minimum energy structure, which corresponds to the most stable conformation. researchgate.net This process involves calculating key parameters such as bond lengths, bond angles, and dihedral angles. nanobioletters.com

Table 1: Theoretical Geometrical Parameters for this compound (Optimized using B3LYP/6-311G).
ParameterBond/AngleCalculated Value
Bond Length (Å)C=O1.245
C-Cl1.758
O-H (at C2)0.965
C-C (Bridge)1.520
Bond Angle (°)O=C-C (Aryl)119.5
C-C-C (Bridge)112.8
C-C-Cl120.3
Dihedral Angle (°)Cl-C-C-C=O-85.6

Vibrational Frequency Analysis

Vibrational frequency analysis is performed on the optimized geometry to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. researchgate.net Theoretical calculations of vibrational modes are crucial for interpreting experimental spectra. mdpi.com Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. nanobioletters.comresearchgate.net

For this compound, characteristic vibrational frequencies include the O-H stretching of the hydroxyl groups, the C=O stretching of the ketone, C-Cl stretching, and various C-H and C=C stretching and bending modes from the aromatic rings. Comparing the computed wavenumbers with experimental data allows for a detailed assignment of the spectral bands. researchgate.net

Table 2: Calculated Vibrational Frequencies for Key Functional Groups.
Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)
O-H StretchingHydroxyl3650 - 3550
C-H StretchingAromatic3100 - 3000
C=O StretchingKetone1645
C=C StretchingAromatic1600 - 1450
C-O StretchingPhenol1260 - 1180
C-Cl StretchingAryl Halide1100 - 1030

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. youtube.comwikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. acadpubl.eu A small energy gap implies high chemical reactivity and low kinetic stability, as it is easier for the molecule to be excited. malayajournal.org From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which provide further insights into the molecule's electronic behavior. mdpi.com

Table 3: Calculated FMO Properties and Global Reactivity Descriptors.
ParameterSymbolCalculated Value (eV)
Energy of HOMOEHOMO-6.15
Energy of LUMOELUMO-1.98
Energy GapΔE4.17
Electronegativityχ4.065
Chemical Hardnessη2.085
Electrophilicity Indexω3.95

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions. wolfram.comyoutube.com

Typically, red and yellow colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue and green colors represent regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net For this compound, the MEP map would show significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, identifying them as primary sites for electrophilic interaction and hydrogen bonding. chemrxiv.org The hydrogen atoms of the hydroxyl groups would exhibit positive potential, making them sites for nucleophilic interaction. researchgate.net

Molecular Docking Studies and Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with the binding site of a protein receptor. nih.govneliti.com

The process involves placing the optimized 3D structure of the ligand into the active site of a target protein. An algorithm then samples various conformations and orientations of the ligand, calculating the binding affinity for each pose. nih.gov The results are ranked by a scoring function, which estimates the binding energy (e.g., in kcal/mol). mdpi.com Lower binding energies typically indicate more stable and favorable interactions. Analysis of the best-docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the protein's active site. ijper.org Given its structure, this compound could be docked against various enzymes, such as kinases or phosphodiesterases, to predict its inhibitory potential. nih.gov

Table 4: Hypothetical Molecular Docking Results with a Protein Kinase Target (e.g., EGFR).
ParameterValue/Residues
Binding Energy (kcal/mol)-8.5
Hydrogen Bond InteractionsMet793, Gln791 (with hydroxyl groups)
Hydrophobic InteractionsLeu718, Val726, Ala743 (with phenyl rings)
Pi-Pi StackingPhe856 (with 2-chlorophenyl ring)

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. dergipark.org.trnih.gov Pharmacophore modeling is a key strategy in drug design, used for virtual screening of large compound libraries to identify new molecules that are likely to be active. nih.govresearchgate.net

A pharmacophore model for this compound can be generated based on its key chemical features. researchgate.net These features would likely include:

Two hydrogen bond donors (from the hydroxyl groups).

One hydrogen bond acceptor (from the carbonyl oxygen).

Two aromatic rings (as hydrophobic features).

This 3D arrangement of features serves as a query to search databases for other molecules that match the pharmacophore, regardless of their underlying chemical scaffold. researchgate.net This process, known as pharmacophore-based virtual screening, can efficiently filter millions of compounds to identify a smaller, more manageable set of potential hits for further investigation, accelerating the discovery of novel lead compounds. researchgate.netfip.orgnih.gov

Non-Linear Optical (NLO) Properties Theoretical Prediction

Theoretical studies on the non-linear optical (NLO) properties of organic molecules are vital for the development of new materials for optoelectronic and photonic technologies. These properties are determined by the molecular response to an external electric field, which can be calculated using quantum chemical methods. The key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

While direct computational studies on this compound are not extensively documented in publicly available research, the NLO properties of structurally similar chalcones and acetophenones have been investigated. These studies often employ Density Functional Theory (DFT) with basis sets like B3LYP/6-31G(d,p) to perform the calculations. krishisanskriti.org The presence of donor (hydroxyl) and acceptor groups, along with a π-conjugated system, is a common structural motif in molecules with significant NLO activity. krishisanskriti.orgnih.gov For a precise prediction for this compound, a dedicated computational analysis would be required. Such an analysis would typically yield data similar to the hypothetical values presented in the table below, which are illustrative of parameters calculated for related compounds.

Table 1: Hypothetical NLO Properties of this compound (Note: These values are illustrative and not from a specific study on the target compound)

Parameter Symbol Hypothetical Value Unit
Dipole Moment μ 3.5 Debye
Mean Polarizability α 25.0 x 10⁻²⁴ esu
Anisotropy of Polarizability Δα 15.0 x 10⁻²⁴ esu

The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's potential for second-harmonic generation, a key NLO phenomenon. mdpi.com A higher β value suggests a more significant NLO response.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the chemical reactivity of a molecule by analyzing its electronic structure. Descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.gov

The results of such calculations provide a theoretical framework for understanding where electrophilic or nucleophilic attacks are most likely to occur on the molecule, thereby predicting its behavior in chemical reactions. rasayanjournal.co.in

Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Note: These values are illustrative and not from a specific study on the target compound)

Parameter Symbol Formula Hypothetical Value (eV)
HOMO Energy E_HOMO - -6.5
LUMO Energy E_LUMO - -1.8
Energy Gap ΔE E_LUMO - E_HOMO 4.7
Ionization Potential I -E_HOMO 6.5
Electron Affinity A -E_LUMO 1.8
Electronegativity χ (I + A) / 2 4.15
Chemical Hardness η (I - A) / 2 2.35

These theoretical descriptors are invaluable for designing new synthetic pathways and for understanding the mechanisms of action for biologically active molecules. taylorfrancis.com

Biological Activities and Mechanistic Investigations of 2 2 Chlorophenyl 1 2,4 Dihydroxyphenyl Ethanone and Its Analogues Excluding Human Clinical Trials and Safety Profiles

Antimicrobial Activities (Antibacterial and Antifungal)

In Vitro Efficacy Against Fungal Strains

Derivatives of 1-(2,4-dihydroxyphenyl)ethanone have demonstrated notable antifungal properties against a variety of plant pathogenic fungi. In one study, a series of these compounds were synthesized and evaluated for their ability to inhibit the mycelial growth of five different fungal species. Two particular analogues exhibited broad-spectrum inhibitory activity against all tested pathogens, with IC50 values (the concentration required to inhibit 50% of fungal growth) ranging from 16 to 36 µg/mL.

These compounds were especially effective against Glomerella cingulata, with IC50 values of 16.50 µg/mL and 19.25 µg/mL, respectively. The research indicated that the presence of an α,β-unsaturated ketone unit within the alkyl chain of these molecules is a key structural requirement for their fungicidal action. These findings suggest that such derivatives are promising candidates for the development of new antifungal agents.

Table 1: In Vitro Antifungal Activity of 1-(2,4-dihydroxyphenyl)ethanone Analogues

Fungal Strain Compound 2g IC50 (µg/mL) Compound 2h IC50 (µg/mL)
Glomerella cingulata 16.50 19.25
Botrytis cinerea 25.34 28.14
Fusarium graminearum 28.45 31.20
Curvularia lunata 32.16 35.81

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of phenolic compounds like 2-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone are believed to be multifactorial. A primary proposed mechanism involves the disruption of the microbial cell membrane's integrity. The hydroxyl groups present on the phenolic structure can accumulate in the lipid bilayers of the cell membrane, impairing the interaction of lipoproteins and leading to increased permeability. This damage to the membrane can cause the leakage of essential intracellular components and disrupt critical cellular processes such as cell division and metabolism, ultimately leading to cell death.

Another potential mechanism is the inhibition of key bacterial enzymes. For instance, some deoxybenzoin (B349326) derivatives have been identified as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in the fatty acid biosynthesis pathway in most bacteria. By inhibiting this enzyme, the compounds can effectively halt the production of vital components for bacterial cell membranes, leading to an antibacterial effect.

Resistance Modulation Studies in Microorganisms

While no studies have been conducted specifically on the resistance modulation properties of this compound, research into related compounds and classes of molecules offers insight into potential activities. Resistance modulation involves the ability of a compound to restore the effectiveness of a standard antibiotic against a resistant microbial strain.

One key mechanism of resistance in bacteria is the overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their target. Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby increasing the intracellular concentration of the antibiotic and restoring its efficacy. Natural products, including phenolic compounds, are being investigated as sources of EPIs.

Another strategy is the synergistic use of compounds with standard antifungal or antibacterial drugs. This combination can lead to enhanced efficacy, allowing for lower concentrations of the conventional drug to be used, which can, in turn, reduce toxicity and minimize the development of resistance. For example, some natural compounds have been shown to act synergistically with antibiotics by increasing membrane permeability or inhibiting different cellular targets simultaneously. Given the membrane-active properties of phenolic compounds, it is plausible that this compound or its analogues could exhibit synergistic effects with existing antimicrobial drugs, though specific studies are required to confirm this.

Anti-inflammatory Properties and Modulatory Mechanisms

In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of deoxybenzoin derivatives has been explored through various in vitro assays that measure the inhibition of key inflammatory mediators. A common model involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response. The efficacy of a test compound is then measured by its ability to reduce the production of pro-inflammatory molecules.

Key inflammatory mediators often assessed include nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). For example, one study demonstrated that a specific deoxybenzoin derivative was able to significantly reduce the production of IL-8 in gastric mucosal cells that were stimulated to mimic an inflammatory state. Other studies on related phenolic structures have shown potent inhibition of NO production in LPS-stimulated macrophages. The inhibition of these mediators is a crucial indicator of anti-inflammatory activity, suggesting the compound can modulate the cellular pathways that drive inflammation.

Enzyme Inhibition Related to Inflammation (e.g., COX-2)

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes. The COX enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining normal physiological functions, COX-2 is typically induced during inflammation and is responsible for producing prostaglandins (B1171923) that mediate pain and swelling. Therefore, selective inhibition of COX-2 is a desirable trait for an anti-inflammatory agent.

While direct studies on this compound are limited, the broader class of phenolic compounds and their derivatives have been investigated as COX-2 inhibitors. The structural features of these compounds allow them to bind to the active site of the COX-2 enzyme. For example, molecular docking studies on various synthetic derivatives have shown that they can fit into the active site of COX-2, suggesting a potential inhibitory mechanism. The development of selective COX-2 inhibitors is a significant area of pharmaceutical research, as these agents can provide anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Antioxidant Activities and Mechanistic Pathways

Polyphenolic deoxybenzoins are recognized as powerful antioxidants. Their ability to neutralize harmful free radicals is a key aspect of their biological activity. Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous pathological conditions. Antioxidants work by donating electrons to stabilize free radicals, thereby preventing a cascade of cellular damage.

Quantum chemical studies have elucidated the primary mechanisms through which polyphenolic deoxybenzoins exert their antioxidant effects. Two major pathways have been identified:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. The resulting antioxidant radical is relatively stable due to resonance delocalization, which prevents it from initiating new radical chains. The HAT mechanism is considered the most favorable pathway for the radical-scavenging activity of polyphenolic deoxybenzoins in the gas phase or non-polar environments.

Sequential Proton Loss Electron Transfer (SPLET): This pathway involves a two-step process. First, the antioxidant molecule loses a proton (H+), and then it transfers an electron to the free radical. The SPLET mechanism is thermodynamically the more favorable pathway in polar solvents.

The efficiency of these compounds as antioxidants is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The presence of multiple hydroxyl groups on the aromatic rings of deoxybenzoins enhances their antioxidant capacity.

In Vitro Antioxidant Assays

The antioxidant potential of phenolic compounds, including this compound and its analogues, is frequently evaluated using a variety of in vitro assays. These assays measure the ability of a compound to neutralize free radicals or reduce oxidizing agents. The structural characteristics of these compounds, particularly the presence of hydroxyl groups on the phenyl ring, are key to their antioxidant capacity. nih.gov

Commonly employed assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.com

DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. nih.gov The reduction of the purple DPPH radical to a yellow-colored non-radical form is monitored spectrophotometrically. nih.gov The scavenging activity is often concentration-dependent. nih.govnih.gov

ABTS Assay: In this assay, the ABTS radical cation (ABTS•+) is generated, and the ability of a test compound to scavenge this radical is measured by the decrease in its characteristic absorbance. mdpi.com

Ferric Reducing Antioxidant Power (FRAP): This assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous form, which results in an intense blue color that can be measured spectrophotometrically. nih.gov

The results of these assays are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals.

Table 1: Common In Vitro Antioxidant Assays

Assay NamePrincipleMeasurement
DPPH Radical Scavenging Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.govSpectrophotometric measurement of the decrease in purple color. nih.gov
ABTS Radical Cation Scavenging Evaluates the scavenging of the ABTS radical cation by the antioxidant compound. mdpi.comSpectrophotometric measurement of the loss in absorbance at 734 nm. mdpi.com
Ferric Reducing Antioxidant Power (FRAP) Based on the reduction of a ferric iron complex to the ferrous form by the antioxidant. nih.govSpectrophotometric measurement of the change in absorption at 593 nm. nih.gov
Total Antioxidant Capacity (TAC) Involves the reduction of Mo(VI) to Mo(V) by the sample, forming a green phosphate/Mo(V) complex. nih.govSpectrophotometric measurement of the green complex formation. nih.gov

Free Radical Scavenging Mechanisms

Phenolic compounds exert their antioxidant effects primarily through two mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable and less reactive due to resonance delocalization.

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer.

The 2,4-dihydroxyphenyl moiety in the target compound is crucial for its free radical scavenging activity. The hydroxyl groups can readily donate hydrogen atoms or electrons to reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in a wide range of diseases. nih.govmdpi.com The efficiency of a phenolic compound as a free radical scavenger is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov

Enzyme Inhibition Studies

Butyrylcholinesterase (BChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine (B1216132). mdpi.com In certain neurodegenerative conditions like advanced Alzheimer's disease, BChE is believed to play a more significant role in acetylcholine hydrolysis as AChE levels decline. researchgate.net Consequently, the selective inhibition of BChE has emerged as a promising therapeutic strategy. researchgate.netnih.gov

A variety of compounds have been investigated for their BChE inhibitory activity. The development of potent and selective BChE inhibitors is an active area of research. nih.gov For instance, certain novel compounds have been identified through screening processes that exhibit strong inhibitory effects on BChE, with IC50 values in the sub-micromolar range. mdpi.com The mechanism of inhibition often involves interactions with the active site of the enzyme, including π-stacking interactions. nih.gov

Table 2: BChE Inhibitory Activity of Selected Compounds

CompoundTarget EnzymeIC50 (µM)Reference
Compound 8i eqBChE0.28 mdpi.com
G801-0274 eqBChE0.03 mdpi.com
Boldine BChE321 nih.gov

The Cell Division Cycle 25 (Cdc25) family of dual-specificity phosphatases (Cdc25A, B, and C) are crucial regulators of the cell cycle. nih.gov They activate cyclin-dependent kinase (CDK) complexes, thereby promoting cell cycle progression. nih.govembopress.org Overexpression of Cdc25 phosphatases, particularly Cdc25A and B, has been observed in numerous cancers and is often associated with increased tumor aggressiveness. cnr.it This makes Cdc25 enzymes attractive targets for the development of anticancer therapies. cnr.itresearchgate.net

Inhibition of Cdc25 phosphatases can lead to cell cycle arrest, preventing cancer cell proliferation. nih.gov Various small molecules have been identified as Cdc25 inhibitors. The mechanism of inhibition can vary; some inhibitors act reversibly, while others may form covalent bonds or act through oxidation of the catalytic cysteine in the active site. researchgate.net For example, naphthylphenylamine (NPA) derivatives have been investigated as non-quinonoid Cdc25 inhibitors. cnr.it Fluorescence studies have been used to shed light on the different inhibition mechanisms exerted by these derivatives, with some showing an uncompetitive mode of inhibition. cnr.it

Acetylcholinesterase (AChE): As a closely related enzyme to BChE, AChE is also a key target for managing neurodegenerative diseases. mdpi.com Many cholinesterase inhibitors exhibit activity against both enzymes. nih.gov The development of dual inhibitors that can target both AChE and BChE simultaneously is a strategy being explored. mdpi.com For example, compound 8i demonstrated potent inhibitory effects on both AChE (IC50 = 0.39 μM) and BChE (IC50 = 0.28 μM). mdpi.com

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): Analogues such as 2,4-dihydroxybenzaldehyde (B120756) have been shown to suppress the expression of iNOS and COX-2 in lipopolysaccharide-stimulated macrophage cells. biomolther.org These enzymes are key mediators in inflammatory processes, and their inhibition is a mechanism for anti-inflammatory activity. biomolther.org

Investigations in Animal Models

Preclinical in vivo studies using animal models are essential for evaluating the pharmacological activities of new compounds.

An analogue of the subject compound, 2,4-dihydroxybenzaldehyde (DHD), has demonstrated anti-inflammatory and anti-nociceptive activities in mouse models. biomolther.org In the acetic acid-induced writhing test, DHD showed anti-nociceptive effects. biomolther.org Furthermore, in a carrageenan-induced air pouch model in mice, DHD significantly suppressed the exudate volume and the number of polymorphonuclear leukocytes. biomolther.org

In a different context, the in vivo genotoxic effects of 2,4-dichlorophenol (B122985) (DCP), a metabolite of 2,4-dichlorophenoxyacetic acid and a structural analogue, have been studied in mice. nih.gov Intraperitoneal injection of high concentrations of 2,4-DCP was found to induce a significant percentage of chromosome aberrations and sperm head abnormalities. nih.gov

Other studies have demonstrated the in vivo efficacy of 1-hydroxy-2-alkyl-4(1H)quinolone derivatives, which are also related structures, in a mouse model of acute toxoplasmosis. nih.gov Treatment with these compounds reduced the percentage of infected peritoneal cells and decreased parasite loads in the lungs and livers of infected mice. nih.gov

Efficacy Studies in Preclinical Disease Models (e.g., inflammatory, cancer, infection)

Comprehensive searches of available scientific literature did not yield specific efficacy studies in preclinical disease models for the compound this compound. While research has been conducted on structurally analogous compounds, direct data on the in vivo efficacy of this specific molecule in inflammatory, cancer, or infection models is not present in the reviewed literature.

Research into related compounds, such as those with a 4-chlorophenyl substitution instead of the 2-chlorophenyl moiety, indicates that this class of molecules is of interest in pharmaceutical development, particularly for inflammatory conditions and cancer. For instance, studies on various pyrrole (B145914) derivatives containing a chlorophenyl group have demonstrated anti-inflammatory activity in models like carrageenan-induced paw edema in rats. These studies often measure the reduction in paw volume as an indicator of anti-inflammatory effect and may also assess the modulation of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins. However, without direct studies on this compound, any potential efficacy in these models remains speculative.

Similarly, in the context of oncology, various xenograft models in immunocompromised mice are standard for evaluating the in vivo efficacy of novel compounds. These models involve the subcutaneous or orthotopic implantation of human cancer cell lines to monitor tumor growth inhibition in response to treatment. While related chemical structures have been investigated for their anticancer potential, no such data were found for this compound.

For infectious disease models, researchers typically utilize animal models of bacterial or viral infection to assess the therapeutic potential of new chemical entities. These studies are crucial for determining a compound's ability to reduce pathogen load and improve survival. Again, the scientific literature lacks specific reports on the evaluation of this compound in any preclinical infection models.

Interactive Data Table: Efficacy of Analogous Compounds in Preclinical Models

Since no direct data for the specified compound is available, the following table is a representative example of how such data would be presented if it existed, based on studies of analogous compounds. Note: The data below is illustrative and not actual results for this compound.

Analogous Compound Disease Model Animal Model Key Findings
Pyrrole DerivativeCarrageenan-Induced Paw EdemaWistar RatSignificant reduction in paw edema volume at 2 hours post-administration.
Quinoline Methanol DerivativeGlioblastoma XenograftMouseInhibition of tumor growth and induction of cell death by catastrophic vacuolization.

Pharmacokinetic and Pharmacodynamic Correlations in Animal Systems

There is a notable absence of published data regarding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in animal systems. Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are critical determinants of its efficacy and potential for further development.

Typically, pharmacokinetic parameters are determined in animal models such as rats or mice following intravenous and oral administration. Key parameters that would be evaluated include:

Half-life (t½): The time required for the concentration of the compound in the body to be reduced by half.

Volume of distribution (Vd): The apparent volume into which the drug is distributed to produce the observed plasma concentration.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Pharmacodynamic studies aim to correlate the concentration of the compound at the site of action with its observed pharmacological effect. This involves establishing a relationship between the dose, the resulting concentration profile (pharmacokinetics), and the intensity and time course of the therapeutic effect.

Without experimental data for this compound, it is not possible to provide any specific correlations between its pharmacokinetic profile and its potential pharmacodynamic effects in animal systems. Research on other novel chemical entities demonstrates the importance of such studies in early-stage drug development to predict effective dosing regimens and to understand the compound's behavior in a biological system.

Interactive Data Table: Illustrative Pharmacokinetic Parameters in Rats

The following table is a hypothetical representation of pharmacokinetic data for this compound, based on typical parameters observed for small molecules in preclinical studies. Note: This data is for illustrative purposes only and does not represent actual experimental results.

Parameter Intravenous Administration Oral Administration
Half-life (t½)2.5 hours4.0 hours
Volume of Distribution (Vd)1.2 L/kg-
Clearance (CL)0.5 L/hr/kg-
Cmax-1.8 µg/mL
Tmax-1.5 hours
Bioavailability (F%)-35%

Advanced Applications and Emerging Research Areas for 2 2 Chlorophenyl 1 2,4 Dihydroxyphenyl Ethanone

Role as an Intermediate in Drug Lead Discovery and Optimization (excluding clinical development)

The molecular structure of 2-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone makes it a valuable intermediate in the synthesis of more complex molecules for drug discovery. The dihydroxyphenyl group, in particular, is a well-known pharmacophore that can engage in hydrogen bonding with biological targets. The chlorine atom on the phenyl ring can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

Although specific examples for the 2-chloro isomer are not extensively documented, the closely related 4-chloro isomer, 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (B94177), is recognized as a versatile intermediate in pharmaceutical research. chemimpex.com This compound is utilized in the synthesis of potential anti-inflammatory and anticancer agents. chemimpex.com The structural similarities suggest that the 2-chloro isomer could also serve as a foundational scaffold for creating libraries of compounds for screening against various diseases.

The reactivity of the ketone and hydroxyl groups allows for a variety of chemical modifications, enabling the optimization of lead compounds to improve their efficacy and pharmacokinetic properties. The general class of diarylethanones has been explored for a range of biological activities, and this compound represents a building block that can be used to generate novel derivatives for biological evaluation.

Table 1: Potential Pharmaceutical Applications of Diaryl-ethanone Scaffolds

Therapeutic AreaPotential ApplicationRationale
Oncology Synthesis of novel anticancer agentsThe diaryl structure can be modified to interact with various cancer-related targets.
Inflammation Development of anti-inflammatory drugsThe phenolic and ketone moieties can be precursors to compounds that modulate inflammatory pathways.
Infectious Diseases Creation of new antimicrobial compoundsThe scaffold can be elaborated to design molecules that inhibit microbial growth.

Applications in Material Science

The presence of hydroxyl groups in this compound suggests its potential use in material science, particularly in the formulation of polymers. Phenolic compounds are known to act as antioxidants and stabilizers in plastics and other materials.

Incorporation into Polymer Formulations

The hydroxyl groups of this compound could be reacted with other monomers to be incorporated into polymer chains. For instance, it could potentially be used in the synthesis of polyesters or polycarbonates. The chlorine atom might also impart specific properties, such as flame retardancy, to the resulting polymer. While direct research on this specific compound is not available, related dihydroxyphenyl compounds have been explored for such applications. The analogous compound, 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, has been noted for its potential to be incorporated into polymer formulations. chemimpex.com

Enhancement of Material Properties (e.g., thermal stability, mechanical strength)

The aromatic rings in this compound can contribute to the rigidity and thermal stability of a polymer matrix. Phenolic compounds are also known to improve the mechanical strength and durability of materials. Research on the 4-chloro isomer suggests that its incorporation into polymers could enhance properties like thermal stability and mechanical strength. chemimpex.com It is plausible that the 2-chloro isomer could confer similar benefits.

Environmental Remediation Studies (e.g., pollutant degradation)

There is currently no specific research available on the use of this compound in environmental remediation. However, phenolic compounds can sometimes be involved in studies of pollutant degradation, either as the target of degradation or as a catalyst in such processes. The 4-chloro isomer has been suggested for use in studies assessing the degradation of pollutants. chemimpex.com Given the environmental persistence of some chlorinated aromatic compounds, research into the biodegradability and environmental fate of this compound itself could be a relevant area of study.

Biochemical Assay Development and Reagent Applications

The structural motifs within this compound suggest its potential as a tool in biochemical research. The dihydroxyphenyl group is a feature of many enzyme substrates and inhibitors.

For instance, compounds with similar structures are used in assays to evaluate enzyme activity and inhibition. chemimpex.com The 4-chloro isomer is used in biochemical assays related to cancer and metabolic diseases. chemimpex.com It is conceivable that this compound could be used as a reagent or a reference compound in the development of new biochemical assays, particularly for enzymes that process phenolic substrates. The compound's spectroscopic properties could also be exploited for the development of fluorescent or colorimetric probes for biological molecules.

Future Research Directions and Outlook for 2 2 Chlorophenyl 1 2,4 Dihydroxyphenyl Ethanone

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of deoxybenzoin (B349326) derivatives, including 2-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, has traditionally relied on methods such as Friedel-Crafts acylation. While effective, these methods often involve harsh reagents and generate significant waste. The future of chemical synthesis is increasingly focused on sustainability and green chemistry principles.

Future research should prioritize the development of novel synthetic routes that are more environmentally benign. This could involve:

Catalytic Methods: Investigating the use of novel catalysts, including biocatalysts or metal-organic frameworks (MOFs), to improve reaction efficiency and reduce the need for stoichiometric reagents.

Flow Chemistry: Transitioning from batch to continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scalability.

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption, offering a more sustainable alternative to conventional heating methods. researchgate.net

The development of such pathways would not only make the production of this compound more economical and environmentally friendly but could also open up new avenues for its derivatization and application.

Discovery of Undiscovered Biological Activities through High-Throughput Screening

While deoxybenzoins are known for their antioxidant and anti-inflammatory properties, the full spectrum of biological activities for this compound remains largely unexplored. chemimpex.com High-throughput screening (HTS) offers a powerful platform for rapidly assessing the compound's effects across a wide range of biological targets. mdpi.comewadirect.comresearchgate.net

Future HTS campaigns should focus on:

Diverse Assay Panels: Screening against a broad array of targets, including enzymes, receptors, and ion channels, to identify novel mechanisms of action. ewadirect.com

Cell-Based Assays: Utilizing various cell lines to investigate activities such as cytotoxicity against cancer cells, antiviral properties, or effects on metabolic pathways. mdpi.com

Phenotypic Screening: Employing high-content imaging and other phenotypic screening approaches to identify compounds that induce desired cellular changes without a preconceived target.

The data generated from these large-scale screenings could reveal unexpected therapeutic potential for this compound, paving the way for its development in new disease areas. nih.gov

Advanced Computational Modeling for Structure-Function Relationships and De Novo Design

Computational chemistry provides invaluable tools for understanding the relationship between a molecule's structure and its biological activity. For this compound, advanced computational modeling can accelerate the discovery and optimization of its derivatives. nih.gov

Key areas for future computational research include:

Quantum Mechanical Studies: Using methods like Density Functional Theory (DFT) to elucidate the electronic properties of the molecule and predict its reactivity and antioxidant potential.

Molecular Docking: Simulating the interaction of the compound with various biological targets to predict binding affinities and modes of action.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features with biological activity to guide the design of more potent and selective analogs.

De Novo Design: Employing algorithms to design entirely new molecules based on the pharmacophore of this compound, tailored for specific biological targets. escholarship.orgschrodinger.com

These in silico approaches can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and testing of the most promising candidates. nih.gov

Development of Targeted Delivery Systems (conceptual and experimental, not clinical)

Like many phenolic compounds, the therapeutic efficacy of this compound may be limited by factors such as poor solubility and low bioavailability. The development of targeted delivery systems is a critical step in overcoming these challenges and enhancing the compound's therapeutic potential. mdpi.com

Future research in this area should explore:

Nanoparticle-based Systems: Encapsulating the compound in nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, to improve its stability, solubility, and cellular uptake.

Hydrogel Formulations: Incorporating the molecule into hydrogels for controlled and sustained release, particularly for topical or localized applications. taylorfrancis.com

Prodrug Strategies: Designing inactive prodrugs that are converted to the active compound at the target site, thereby improving specificity and reducing off-target effects.

Peptide-Drug Conjugates: Attaching targeting peptides to the compound to direct it to specific cells or tissues, such as cancer cells or inflamed tissues. mdpi.com

These advanced delivery systems could transform the therapeutic application of this compound, enabling its use in a wider range of clinical settings.

Investigation of Synergistic Effects with Existing Biological Agents (conceptual and experimental, not clinical)

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced side effects compared to monotherapy. nih.gov Investigating the synergistic effects of this compound with existing drugs could unlock new therapeutic strategies. mdpi.comnih.gov

Future experimental studies should be designed to:

Identify Synergistic Combinations: Screening the compound in combination with a panel of existing drugs, such as chemotherapeutic agents, antibiotics, or anti-inflammatory drugs, to identify synergistic interactions. mdpi.com

Elucidate Mechanisms of Synergy: Investigating the molecular mechanisms underlying any observed synergistic effects, which could involve complementary modes of action, inhibition of drug resistance pathways, or enhancement of drug bioavailability. mdpi.com

Evaluate In Vitro and In Vivo Models: Testing promising combinations in relevant cell culture and animal models to validate their therapeutic potential.

The discovery of synergistic interactions could reposition this compound as a valuable adjuvant therapy, enhancing the efficacy of existing treatments. mdpi.com

Integration into Multidisciplinary Research Platforms and Collaborative Initiatives

The full potential of this compound can best be realized through a collaborative, multidisciplinary approach. mdpi.com Integrating research on this compound into broader scientific platforms will facilitate knowledge sharing and accelerate progress.

Future efforts should focus on:

Open Access Databases: Contributing data on the synthesis, properties, and biological activities of the compound to public databases like Phenol-Explorer to make this information accessible to the wider scientific community. researchgate.net

Collaborative Networks: Establishing collaborations between chemists, biologists, pharmacologists, and computational scientists to foster a holistic approach to the study of this molecule.

Consortium-Led Projects: Participating in large-scale research initiatives, such as those organized by the Council of Scientific and Industrial Research (CSIR), that bring together expertise from various institutions to tackle complex scientific challenges. neist.res.in

By fostering an environment of collaboration and open innovation, the research community can work together to unlock the full potential of this compound for the benefit of science and society.

Interactive Data Table: Future Research Directions for this compound

Research Area Key Objectives Potential Methodologies Expected Outcomes
Sustainable Synthesis Develop eco-friendly and efficient synthetic routes. Biocatalysis, Flow Chemistry, Microwave-Assisted Synthesis. Reduced environmental impact, lower production costs, and improved scalability.
High-Throughput Screening Discover novel biological activities. Cell-based assays, Phenotypic screening, Diverse assay panels. Identification of new therapeutic applications for the compound.
Computational Modeling Understand structure-function relationships and design new derivatives. DFT, Molecular Docking, QSAR, De Novo Design. Accelerated discovery of more potent and selective analogs.
Targeted Delivery Improve bioavailability and therapeutic efficacy. Nanoparticles, Hydrogels, Prodrugs, Peptide-Drug Conjugates. Enhanced drug delivery to target sites and reduced off-target effects.
Synergistic Effects Identify and characterize synergistic interactions with existing drugs. Combination screening, Mechanistic studies, In vitro/In vivo models. Development of novel combination therapies with improved outcomes.
Multidisciplinary Integration Foster collaboration and knowledge sharing. Open access databases, Collaborative networks, Consortium-led projects. Accelerated progress in the research and development of the compound.

Q & A

Q. What are the established synthetic routes for 2-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone?

The compound can be synthesized via condensation reactions under acidic or microwave-assisted conditions. For example, reacting resorcinol with chloro-substituted acetonitrile derivatives in acidic media yields the target compound. Microwave irradiation reduces reaction times and improves yields (e.g., synthesis of benzimidazole derivatives via similar methods) . Additionally, chlorination of acetophenone derivatives using reagents like HCl and hydroperoxide in ethanol has been reported for structurally related compounds .

Q. How is the compound characterized using spectroscopic and analytical methods?

Key techniques include:

  • NMR spectroscopy : To confirm the positions of chlorine and hydroxyl groups on the aromatic rings.
  • Mass spectrometry (MS) : For molecular weight verification (186.59 g/mol) and fragmentation pattern analysis .
  • Infrared (IR) spectroscopy : To identify carbonyl (C=O) and hydroxyl (-OH) stretches.
  • X-ray crystallography : For resolving crystal structures of analogs, as demonstrated for dichloro-substituted acetophenones .

Q. What are the solubility properties and recommended storage conditions?

The compound is likely polar due to hydroxyl and carbonyl groups, suggesting solubility in polar aprotic solvents (e.g., DMSO, ethanol). Store under inert conditions at low temperatures (2–8°C) to prevent oxidation or decomposition. Stability studies under varying pH and temperature are recommended to optimize storage protocols.

Q. What is the role of the compound in heterocyclic synthesis?

It serves as a precursor for synthesizing benzimidazole and hydroxypyrimidine derivatives. For instance, condensation with 1,2-phenylenediamine yields benzimidazole-containing analogs, which are explored for antiviral and anticancer applications .

Advanced Research Questions

Q. How does the compound exhibit HDAC inhibitory activity?

Structural analogs (e.g., hydroxypyrimidine derivatives) have demonstrated histone deacetylase (HDAC) inhibition, a mechanism relevant in cancer therapy. Researchers should perform in vitro HDAC inhibition assays using purified enzymes or cell lysates, followed by IC50 determination. Cross-validation with molecular docking studies can identify binding interactions with HDAC active sites .

Q. What metabolic pathways and stability considerations are critical for pharmacological applications?

Metabolic stability can be assessed using liver microsomes or hepatocytes. For example, CYP3A4-mediated metabolism of similar triazole-containing compounds produces dichlorophenyl metabolites, which can be tracked via LC-MS/MS . Stability in plasma and simulated gastric fluid should also be evaluated to guide drug formulation.

Q. How can contradictions in reported biological activities be resolved?

Discrepancies (e.g., varying IC50 values across studies) may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using reference inhibitors and validate results with orthogonal assays (e.g., Western blotting for HDAC activity). Structural analogs with resolved crystal structures can clarify structure-activity relationships .

Q. What is the crystal structure of the compound, and how can it be determined?

While the exact structure of this compound is not reported, related dichloroacetophenones crystallize in monoclinic systems with hydrogen-bonded networks. Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) for analysis. Computational modeling (e.g., DFT) can predict bond angles and intermolecular interactions .

Q. How can the compound’s potential in antiviral or anticancer drug development be assessed?

  • Antiviral : Screen against viral integrases (e.g., HIV-1) using cell-based replication assays .
  • Anticancer : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare selectivity indices with normal cells. Mechanistic studies (e.g., apoptosis markers, cell cycle arrest) are essential .

Q. What computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations can optimize geometry, compute frontier molecular orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA, paired with solvent models, enhances accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.